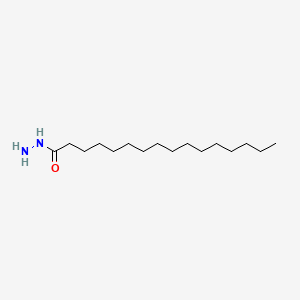

Palmitohydrazide

Overview

Description

Palmitohydrazide, also known as hexadecanohydrazide or palmitic acid hydrazide, is a chemical compound with the molecular formula C16H34N2O . It has a molecular weight of 270.5 .

Synthesis Analysis

The synthesis of Palmitohydrazide involves the reaction of Palmitohydrazide (Int-ii, 3.12 g, 0.01 mol) dissolved in the solution of potassium hydroxide (1.12 g, 0.02 mol) in ethanol (30 ml) and then (0.76 g, 0.01 mol) carbon disulfide was added slowly in the reaction mixture .Relevant Papers There are a few papers that mention Palmitohydrazide. One paper discusses the use of N-cinnamalidene Palmitohydrazide as a corrosion inhibitor . Another paper discusses a dual-mode visual detector for toxic hydrazine . These papers could provide more insight into the potential applications of Palmitohydrazide.

Scientific Research Applications

Corrosion Inhibition

A study found that N-Cinnamalidene Palmitohydrazide showed potential as a corrosion inhibitor for mild steel in hydrochloric acid solution . The compound formed a protective film on the metal surface, which was confirmed by scanning electron microscope images and elemental analysis .

Electrochemical Sensors

The hydrazide group in Palmitohydrazide could potentially be used in electrochemical sensors for detecting hydrazine . Electrochemical detection offers many advantages, such as high sensitivity, selectivity, speed, low investment and running cost, and low laboriousness .

Mechanism of Action

- Role : By binding to the metal surface, it forms a protective layer that prevents corrosive agents from attacking the metal .

- The resulting changes include reduced metal dissolution and suppressed electrochemical reactions that lead to corrosion .

- The compound’s presence disrupts the corrosion cycle, maintaining the integrity of the metal surface .

- Impact on Bioavailability : Palmitohydrazide’s bioavailability is directly related to its adsorption capacity on the metal surface .

- Cellular Effects : In practical applications (e.g., oil and gas pipelines), this translates to reduced corrosion-induced wall thinning and enhanced pipeline safety .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

hexadecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18-17/h2-15,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVSELJXJJCANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280004 | |

| Record name | hexadecanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecanehydrazide | |

CAS RN |

2619-88-7 | |

| Record name | 2619-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexadecanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXDECANOIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

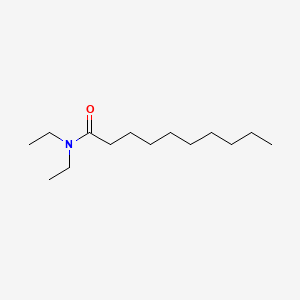

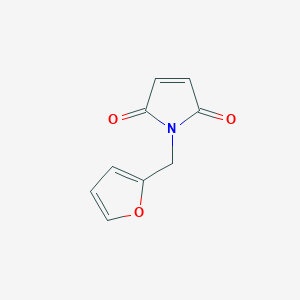

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

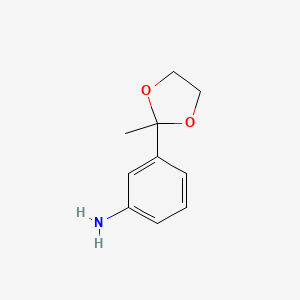

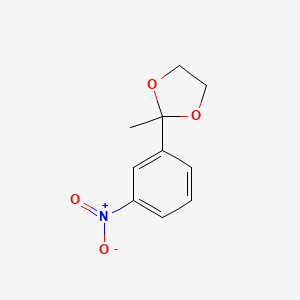

Feasible Synthetic Routes

Q & A

Q1: How does N-cinnamalidene palmitohydrazide interact with mild steel to inhibit corrosion in hydrochloric acid?

A1: N-cinnamalidene palmitohydrazide functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The molecule adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive hydrochloric acid and the metal. This adsorption process is driven by the interaction between the lone pairs of electrons on the nitrogen and oxygen atoms in the N-cinnamalidene palmitohydrazide molecule and the vacant d-orbitals of iron atoms on the steel surface [].

Q2: What is the significance of studying the thermodynamic properties of N-cinnamalidene palmitohydrazide's adsorption on mild steel?

A2: Analyzing the thermodynamic parameters, such as adsorption equilibrium constant (Kads) and standard free energy of adsorption (ΔGads), provides insights into the nature and strength of the interaction between the inhibitor and the metal surface []. In the case of N-cinnamalidene palmitohydrazide, the negative values of ΔGads suggest a spontaneous and stable adsorption process. Moreover, the magnitude of ΔGads can indicate whether the adsorption is primarily physisorption (weak van der Waals forces) or chemisorption (stronger chemical bonding) []. This information is crucial for understanding the long-term effectiveness and stability of the inhibitor in preventing corrosion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)